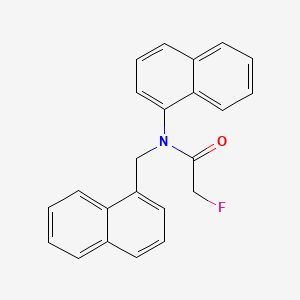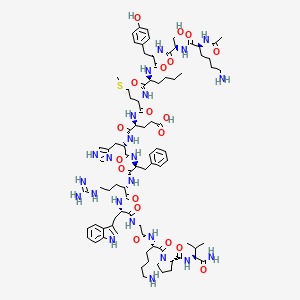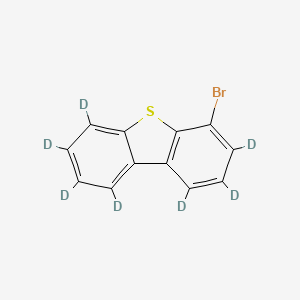
4-Bromodibenzothiophene-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromodibenzothiophene-D7 is a deuterated derivative of 4-Bromodibenzothiophene, characterized by the presence of bromine and thiophene functional groups. This compound, with the chemical formula C12H7BrS, is known for its applications in various chemical processes, particularly in the fields of pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromodibenzothiophene-D7 can be achieved through several methods. One effective method involves the copper(I)-catalyzed Ullmann C−N coupling reaction. This strategy allows the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various primary and secondary amines . Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of inexpensive catalysts and environmentally friendly conditions makes these methods favorable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromodibenzothiophene-D7 undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides and sulfones.
Reduction: Reduction of the bromine atom to form dibenzothiophene.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Oxone for oxidation reactions.
Reducing agents: Such as Raney nickel for reduction reactions.
Nucleophiles: Such as primary and secondary amines for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Dibenzothiophene: From reduction reactions.
N-substituted dibenzothiophenes: From substitution reactions.
Applications De Recherche Scientifique
4-Bromodibenzothiophene-D7 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Bromodibenzothiophene-D7 involves its ability to react with other compounds and form specific chemical bonds necessary for various applications. In the context of organic electronics, it can act as a material for organic semiconductors, facilitating the transfer of electrons and enhancing the performance of electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Bromodibenzothiophene-D7 include:
Dibenzothiophene: Lacks the bromine atom.
4-Bromodibenzofuran: Contains an oxygen atom instead of sulfur.
2,8-Dibromodibenzothiophene: Contains two bromine atoms.
Uniqueness
This compound is unique due to its deuterated nature, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.
Propriétés
Formule moléculaire |
C12H7BrS |
|---|---|
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
4-bromo-1,2,3,6,7,8,9-heptadeuteriodibenzothiophene |
InChI |
InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
Clé InChI |
GJXAVNQWIVUQOD-GSNKEKJESA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(S2)C(=C(C(=C3[2H])[2H])[2H])Br)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


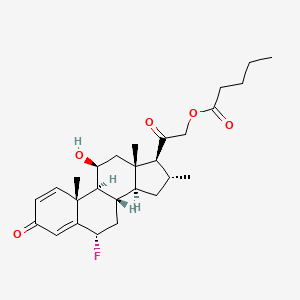
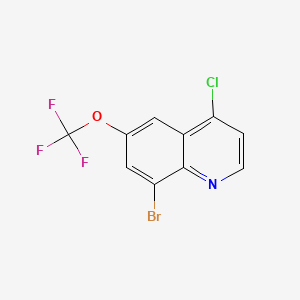
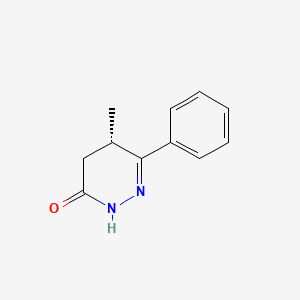
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
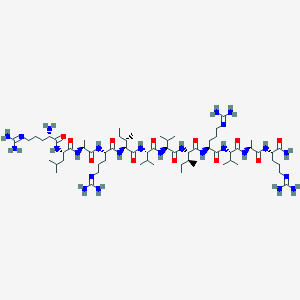

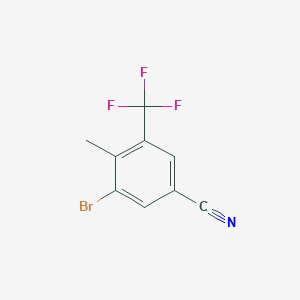

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)

![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)

